molecular formula C9H11BrClN B2998683 2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride CAS No. 1305710-84-2

2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B2998683
CAS No.: 1305710-84-2
M. Wt: 248.55
InChI Key: PDPFGIOAIWJVJE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a cyclopropane derivative with a bromophenyl halide under specific conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere at room temperature to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride may involve bulk manufacturing processes that ensure high purity and yield. These processes often include the use of advanced synthesis techniques and purification methods to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield bromophenyl oxides, while substitution reactions can produce a variety of substituted cyclopropane derivatives.

Scientific Research Applications

2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various biological molecules, potentially affecting their function and activity. The cyclopropane ring may also play a role in the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride include:

Uniqueness

The unique arrangement of the bromophenyl group on the cyclopropane ring can lead to distinct interactions and properties compared to other substituted cyclopropane derivatives .

Properties

IUPAC Name

2-(3-bromophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPFGIOAIWJVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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